4-Thioxo-1,3-thiazolidin-2-one
Description
Historical Context and Discovery
The development of thiazolidinone chemistry can be traced back to the mid-nineteenth century, with systematic investigations beginning around 1865. The structural theory discussions by Kekulé, Couper, and Butlerov provided the foundational framework for understanding these heterocyclic compounds. While the specific discovery date of 4-thioxo-1,3-thiazolidin-2-one is not explicitly documented in available literature, its synthesis and characterization emerged from the broader exploration of thiazolidinone chemistry that intensified during the twentieth century.
The compound's identification and characterization followed the general pattern of thiazolidinone research, which experienced significant growth from the 1960s onward. The systematic study of 4-thiazolidinones and related heterocyclic compounds has been extensively explored as sources of various biological activities, leading to rapid growth in the number of scientific papers, numerous reviews, and patents covering various 4-thiazolidinone derivatives.
Nomenclature and Classification
This compound possesses multiple systematic names reflecting different nomenclature conventions. The International Union of Pure and Applied Chemistry designation is this compound. Alternative nomenclature includes 4-sulfanylidene-1,3-thiazolidin-2-one, which emphasizes the sulfur-containing functional group at the 4-position.
The molecular formula C₃H₃NOS₂ reflects the compound's composition, containing three carbon atoms, three hydrogen atoms, one nitrogen atom, one oxygen atom, and two sulfur atoms. The molecular weight is consistently reported as approximately 133.18-133.19 grams per mole. The compound's structural identifier systems include the InChI key TZTORYWYZQQJTH-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation C1C(=S)NC(=O)S1.
Position in Heterocyclic Chemistry
Heterocyclic compounds represent cyclic structures containing atoms of at least two different elements as ring members. This compound belongs to the five-membered heterocyclic family, specifically within the thiazolidine subclass. The five-membered ring compounds containing two heteroatoms, at least one of which is nitrogen, are collectively known as azoles.
The compound's classification places it among saturated five-membered rings with two heteroatoms, specifically nitrogen and sulfur. This structural arrangement positions it within the broader category of thiazoles, which contain both sulfur and nitrogen atoms in the ring structure. The presence of both carbonyl and thioxo functional groups provides additional complexity to its chemical behavior compared to simpler heterocyclic analogs.
The study of organic heterocyclic chemistry focuses especially on unsaturated derivatives, though this compound contains both saturated and unsaturated characteristics due to its mixed functional groups. More than half of known compounds are heterocycles, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.
Relationship to Rhodanine and Other Thiazolidinones
This compound exhibits structural relationships to several important thiazolidinone derivatives, most notably rhodanine. Rhodanine, chemically known as 2-thioxo-1,3-thiazolidin-4-one, represents a fundamental five-membered heterocyclic organic compound possessing a thiazolidine core. The key structural difference lies in the position of the thioxo group: rhodanine features the thioxo functionality at the 2-position, while this compound places this group at the 4-position.
The broader thiazolidinone family includes several important structural analogs. Classical isosteres include glitazone derivatives (1,3-thiazolidine-2,4-dione), rhodanine (2-thioxo-1,3-thiazolidin-4-one), and pseudothiohydantoin (2-imino-1,3-thiazolidin-4-one). These compounds share the fundamental five-membered ring containing both nitrogen and sulfur heteroatoms but differ in their functional group arrangements and oxidation states.
Table 1: Structural Comparison of Related Thiazolidinone Compounds
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | 4303-29-1 | C₃H₃NOS₂ | Thioxo group at position 4 |
| Rhodanine (2-Thioxo-1,3-thiazolidin-4-one) | 141-84-4 | C₃H₃NOS₂ | Thioxo group at position 2 |
| 1,3-Thiazolidin-2-one | Not specified | C₃H₅NOS | Simple carbonyl at position 2 |
| Thiazolidine-2,4-dione | Not specified | C₃H₃NO₂S | Dual carbonyl groups |
The synthesis methodologies for thiazolidinone derivatives have evolved significantly since the mid-nineteenth century. Various synthetic approaches have been developed for obtaining these nuclei, including green chemistry methodologies that address environmental considerations.
Significance in Academic Research
This compound holds particular significance in academic research due to its role as a fundamental building block in heterocyclic chemistry. The compound serves as a representative example of thiazolidinone chemistry, providing insights into the behavior of sulfur and nitrogen-containing heterocycles. Research into 4-thiazolidinones and related heterocyclic compounds has been extensively pursued due to their potential as sources of various chemical and biological activities.
The academic importance of thiazolidinone derivatives, including this compound, stems from their classification as privileged scaffolds in modern medicinal chemistry. The combination of several reaction centers within the structure of 4-thiazolidinone derivatives makes them effective tools for rational diversity-oriented synthesis and privileged substructure-based diversity-oriented synthesis for new lead-compound creation.
Research methodologies for studying thiazolidinone compounds have advanced considerably, incorporating both traditional synthetic approaches and modern analytical techniques. The compound's physical form as a solid with ambient temperature storage requirements facilitates laboratory handling and experimental procedures. Studies have employed various analytical methods including nuclear magnetic resonance spectroscopy, with both carbon-13 and sulfur-33 nuclear magnetic resonance spectra being obtained for related thiazolidinone compounds.
The synthetic versatility of thiazolidinone structures has led to extensive exploration of structure-activity relationships and molecular design principles. Advanced synthesis methodologies have been developed for obtaining these functional groups, including green chemistry approaches that address environmental sustainability concerns. This research trajectory demonstrates the continuing relevance of this compound and related compounds in contemporary chemical research.
Table 2: Research Applications and Methodological Approaches
| Research Area | Methodology | Significance |
|---|---|---|
| Structural Characterization | Nuclear Magnetic Resonance Spectroscopy | Detailed molecular structure determination |
| Synthetic Chemistry | Multi-component Reactions | Efficient synthesis pathways |
| Green Chemistry | Environmentally Friendly Protocols | Sustainable synthetic approaches |
| Theoretical Studies | Computational Chemistry | Understanding molecular behavior |
The compound's availability from commercial suppliers, including specialized chemical vendors, supports its accessibility for research purposes. This commercial availability facilitates ongoing research investigations and enables researchers to explore the compound's properties and potential applications without requiring complex synthetic procedures for basic studies.
Properties
IUPAC Name |
4-sulfanylidene-1,3-thiazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS2/c5-3-4-2(6)1-7-3/h1H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSVDOIDJDJMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)NC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Acid-Catalyzed Hydrolysis Conditions and Yields
| Acid Used | Concentration | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HBr | 48% | 100–110 | 4 | 85–90 |
| HCl | 30% | 100–110 | 15 | 78–82 |
| H₂SO₄ | 25% | 100–110 | 21 | 70–75 |
Data adapted from patent WO2007074390A2.
This method’s efficacy depends on precise control of acid strength and reaction duration, as over-hydrolysis may degrade the thiazolidinone ring.
Condensation with Aldehydes and Ketones
The reactivity of 2-thioxo-1,3-thiazolidin-4-one (I) toward aldehydes enables the formation of 5-arylmethylidene derivatives, which can be further functionalized. For instance, treatment with salicylaldehyde (IIa) in acetic acid and sodium acetate generates E-5-(2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (IIIa) alongside disulfide byproducts. Stereochemical outcomes (E/Z ratios) are solvent- and time-dependent, with prolonged reflux favoring disulfide formation.
Mechanistic Insights:
-
Nucleophilic attack : The aldehyde carbonyl undergoes nucleophilic addition by the thiazolidinone’s sulfur atom.
-
Cyclodehydration : Intramolecular elimination forms the arylidene moiety.
-
Oxidation : Atmospheric oxygen oxidizes intermediate thiols to disulfides.
Catalytic Cyclization Strategies
Recent advances employ Lewis acids (e.g., Sc(OTf)₃, TiCl₄) to catalyze intramolecular cyclizations. For example, FeCl₃-mediated reactions of styrenes yield indene derivatives, demonstrating the adaptability of catalytic protocols to thiazolidinone synthesis. While these methods are less directly applied to this compound, they highlight potential avenues for mechanistic innovation.
Table 2: Catalytic Systems for Related Cyclizations
| Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|
| Sc(OTf)₃ | Styrene derivatives | Benzofulvenes | 74 |
| TiCl₄-Et₃N | Arylidene compounds | Polycyclic structures | 40–61 |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| One-pot multicomponent | Green solvent, high efficiency | Limited to primary amines | 70–85 |
| Acid hydrolysis | Scalability, purity control | Long reaction times, harsh conditions | 70–90 |
| Aldehyde condensation | Functional group diversity | Byproduct formation (disulfides) | 50–70 |
| Catalytic cyclization | Mild conditions, novel scaffolds | Indirect application to target | 40–74 |
Chemical Reactions Analysis
Types of Reactions
4-Thioxo-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thioxo sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives, including 4-thioxo-1,3-thiazolidin-2-one, have been extensively studied for their anticancer properties. Recent research indicates that these compounds can inhibit the proliferation of cancer cells through various mechanisms.
- Mechanism of Action : Thiazolidin-4-one derivatives demonstrate cytotoxicity against several cancer cell lines by inhibiting key enzymes involved in cancer progression. For instance, one study reported that certain derivatives exhibited IC50 values as low as 0.24 µM against HepG2 liver cancer cells and 0.54 µM against MCF-7 breast cancer cells .
- Case Study : A specific analogue of thiazolidin-4-one was evaluated for its activity against multi-tyrosine kinases and demonstrated potent inhibitory effects (IC50 = 0.021 µmol L−1), highlighting its potential as a targeted therapy for lung carcinoma .
Antimicrobial Properties
The antimicrobial potential of thiazolidin-4-one derivatives has also been documented, with applications in combating bacterial and fungal infections.
- Broad Spectrum Activity : Compounds with a thiazolidin-4-one core have shown effectiveness against various pathogens, including those responsible for biofilm formation, which is a significant challenge in treating infections .
- Case Study : A systematic review highlighted the antibiofilm activity of thiazolidin-4-one derivatives against different bacteria and fungi, showcasing their ability to disrupt biofilm formation and enhance the efficacy of existing antibiotics .
Antidiabetic Applications
Thiazolidinone derivatives are well-known for their role as antidiabetic agents, particularly in activating peroxisome proliferator-activated receptor gamma (PPARγ).
- Clinical Relevance : Drugs such as pioglitazone and rosiglitazone are derivatives of thiazolidinone that are currently used in clinical settings for managing type 2 diabetes mellitus .
- Research Findings : Recent studies have synthesized new derivatives of this compound that exhibit hypoglycemic activity, showing promise for further development as antidiabetic medications .
Antiviral and Antiparasitic Activities
Emerging research indicates that thiazolidinone compounds may possess antiviral and antiparasitic properties.
- Mechanisms : The mechanisms underlying these activities often involve interference with viral replication or modulation of host immune responses.
- Case Studies : Various studies have reported the synthesis of thiazolidinone derivatives that exhibit antiviral activity against viruses such as HIV and Zika virus, suggesting their potential utility in antiviral therapy .
Other Pharmacological Activities
Beyond the aforementioned applications, this compound derivatives have been explored for additional therapeutic effects:
- Anti-inflammatory and Analgesic Effects : Some derivatives have demonstrated anti-inflammatory properties that could be harnessed for pain management therapies.
- Antioxidant Activity : Research indicates that certain thiazolidinone compounds possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
Data Summary Table
| Application Area | Mechanism | Notable Compounds/Derivatives | IC50 Values (µM) |
|---|---|---|---|
| Anticancer | Enzyme inhibition | Thiazolidinone analogues | HepG2: 0.24; MCF7: 0.54 |
| Antimicrobial | Biofilm disruption | Various thiazolidinones | N/A |
| Antidiabetic | PPARγ activation | Pioglitazone, Rosiglitazone | N/A |
| Antiviral | Viral replication inhibition | Various synthesized analogues | N/A |
| Anti-inflammatory | Cytokine modulation | Selected thiazolidinones | N/A |
Mechanism of Action
The mechanism of action of 4-Thioxo-1,3-thiazolidin-2-one involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazolidin-4-one: Lacks the thioxo group but shares the core thiazolidinone structure.
2-Thioxo-1,3-thiazolidin-4-one: Similar structure but with the thioxo group at the second position.
1,3-Thiazolidine-2,4-dione: Contains a dione structure instead of a thioxo group.
Uniqueness
4-Thioxo-1,3-thiazolidin-2-one is unique due to the presence of both the thioxo and carbonyl groups, which confer distinct reactivity and biological activity. This dual functionality makes it a versatile scaffold for drug development and other applications .
Biological Activity
4-Thioxo-1,3-thiazolidin-2-one, a member of the thiazolidinone family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Its structure allows for various substitutions that can enhance its biological activity. The compound's thiazolidinone core is crucial for its interaction with biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the potential of thiazolidinone derivatives, including this compound, as anticancer agents. These compounds exhibit mechanisms such as:
- Inhibition of cell proliferation : Thiazolidinone derivatives have been shown to inhibit the growth of various cancer cell lines through apoptosis and cell cycle arrest mechanisms .
- Enzyme inhibition : They act as multi-target enzyme inhibitors, disrupting pathways essential for tumor growth .
2. Antimicrobial Activity
The antimicrobial properties of this compound have been documented against various pathogens:
- Bacterial Inhibition : Studies indicate that derivatives of this compound exhibit significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.5 to 125 µg/mL .
- Biofilm Formation Inhibition : Certain derivatives have shown a capacity to inhibit biofilm formation in bacterial cultures, indicating their potential in treating biofilm-associated infections .
3. Anti-inflammatory Effects
Thiazolidinone derivatives possess anti-inflammatory properties, which are crucial for managing conditions like arthritis and other inflammatory diseases. They may inhibit pro-inflammatory cytokines and enzymes like COX-2 .
Case Studies
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Anticancer Efficacy
- A study demonstrated that specific thiazolidinone derivatives induced apoptosis in breast cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Another research highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a therapeutic agent .
-
Antimicrobial Activity
- In vitro studies revealed that this compound derivatives significantly reduced biofilm formation by up to 62% at their MIC concentrations against Pseudomonas aeruginosa .
- The compounds also demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-thioxo-1,3-thiazolidin-2-one derivatives in laboratory settings?
- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For example, reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) significantly influence yield and purity. Recrystallization in ethanol or methanol is commonly used for purification . To optimize regioselectivity, substituents on the aryl aldehyde precursor should be carefully chosen, as electron-withdrawing groups enhance cyclization efficiency .
Q. How can structural characterization of this compound derivatives be performed using spectroscopic techniques?
- Methodological Answer : Use a combination of -NMR, -NMR, and IR spectroscopy. The thioxo group (C=S) exhibits a characteristic IR absorption at ~1200–1250 cm. In -NMR, the NH proton of the thiazolidinone ring appears as a singlet near δ 10–12 ppm. X-ray crystallography (e.g., SHELX software ) can resolve ambiguities in tautomeric forms, such as keto-enol equilibria .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in thiazolidinone derivatives?
- Methodological Answer : For antimicrobial screening, use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a positive control. Antioxidant activity can be assessed via DPPH radical scavenging assays, comparing IC values to ascorbic acid . Ensure solvent compatibility (e.g., DMSO ≤1% v/v) to avoid cytotoxicity artifacts.
Advanced Research Questions
Q. How can crystallographic refinement resolve tautomeric or conformational ambiguities in this compound structures?
- Methodological Answer : Employ SHELXL for high-resolution refinement. The thioxo group’s anisotropic displacement parameters (ADPs) and hydrogen-bonding patterns (e.g., S···H–N interactions) distinguish between keto and enol forms. Use ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths (C–S: ~1.65 Å; C=O: ~1.22 Å) . For twinned crystals, apply TwinRotMat or other twin-law correction algorithms .
Q. What computational strategies predict the drug-likeness and logP of thiazolidinone derivatives?
- Methodological Answer : Use HyperChem or ACD/LogP for logP prediction, validated against experimental reversed-phase TLC (RP-TLC) data with methanol-water mobile phases . Molinspiration software assesses compliance with Lipinski’s Rule of Five. For molecular docking, optimize the thioxo group’s partial charges using DFT (e.g., B3LYP/6-31G**) to model interactions with target proteins .
Q. How can contradictory biological activity data between in vitro and in vivo models be addressed?
- Methodological Answer : Conduct pharmacokinetic profiling (e.g., microsomal stability assays) to identify metabolic liabilities. If in vitro activity (e.g., IC) does not translate in vivo, evaluate bioavailability via parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models. Adjust substituents (e.g., halogenation) to enhance metabolic stability .
Q. What advanced spectroscopic methods elucidate hydrogen-bonding networks in thiazolidinone crystals?
- Methodological Answer : Combine X-ray diffraction with graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs (e.g., rings). Solid-state NMR (e.g., -CPMAS) can detect intermolecular N–H···S interactions, validated against Hirshfeld surface analysis .
Data Analysis and Conflict Resolution
Q. What statistical approaches resolve discrepancies in crystallographic or spectroscopic data?
- Methodological Answer : For conflicting bond-length data, apply Bayesian R-factors or Hamilton tests to assess model validity. Use principal component analysis (PCA) on spectroscopic datasets to identify outliers caused by solvent residues or polymorphic impurities .
Q. How can researchers balance conflicting motives in interdisciplinary studies (e.g., synthetic chemistry vs. biological validation)?
- Methodological Answer : Adopt iterative design cycles: synthesize small batches (10–20 derivatives) for parallel biological testing. Use Design of Experiments (DoE) to prioritize substituents with dual efficacy (e.g., 4-aryl groups for both antimicrobial activity and solubility) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
